Cas no 942271-60-5 (Tert-butyl 4-fluoro-2-nitrobenzoate)

Tert-butyl 4-fluoro-2-nitrobenzoate structure
942271-60-5 structure
Product Name:Tert-butyl 4-fluoro-2-nitrobenzoate
Numéro CAS:942271-60-5
Le MF:C11H12FNO4
Mégawatts:241.215686798096
MDL:MFCD26384452
CID:2130394
PubChem ID:57447321
Update Time:2025-05-20

Tert-butyl 4-fluoro-2-nitrobenzoate Propriétés chimiques et physiques

Nom et identifiant

    • 4-fluoro-2-nitro-benzoic acid tert-butyl ester
    • tert-butyl 4-fluoro-2-nitrobenzoate
    • C11H12FNO4
    • JLGPJOUWLXCECT-UHFFFAOYSA-N
    • SY060687
    • BC6253169
    • 4-Fluoro-2-nitrobenzoic acid tert-butyl ester
    • DB-367796
    • AKOS027255694
    • 942271-60-5
    • CS-0035947
    • W10941
    • A1-01356
    • AS-67093
    • tert-butyl4-fluoro-2-nitrobenzoate
    • MFCD26384452
    • SCHEMBL592368
    • Tert-butyl 4-fluoro-2-nitrobenzoate
    • MDL: MFCD26384452
    • Piscine à noyau: 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
    • La clé Inchi: JLGPJOUWLXCECT-UHFFFAOYSA-N
    • Sourire: FC1C=CC(=C(C=1)[N+](=O)[O-])C(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 241.07503603g/mol
  • Masse isotopique unique: 241.07503603g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 3
  • Complexité: 308
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.9
  • Surface topologique des pôles: 72.1

Tert-butyl 4-fluoro-2-nitrobenzoate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B815628-10mg
Tert-butyl 4-Fluoro-2-nitrobenzoate
942271-60-5
10mg
$ 50.00 2022-06-06
TRC
B815628-50mg
Tert-butyl 4-Fluoro-2-nitrobenzoate
942271-60-5
50mg
$ 115.00 2022-06-06
TRC
B815628-100mg
Tert-butyl 4-Fluoro-2-nitrobenzoate
942271-60-5
100mg
$ 185.00 2022-06-06
ChemScence
CS-0035947-100mg
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 99.52%
100mg
$63.0 2022-04-26
ChemScence
CS-0035947-250mg
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 99.52%
250mg
$105.0 2022-04-26
ChemScence
CS-0035947-1g
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 99.52%
1g
$224.0 2022-04-26
Chemenu
CM323679-1g
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 95%
1g
$281 2022-06-09
Chemenu
CM323679-5g
tert-Butyl 4-fluoro-2-nitrobenzoate
942271-60-5 95%
5g
$842 2022-06-09
eNovation Chemicals LLC
D915909-1g
tert-Butyl 4-Fluoro-2-nitrobenzoate
942271-60-5 95%
1g
$385 2024-07-20
eNovation Chemicals LLC
D783110-100mg
4-Fluoro-2-Nitro-Benzoic Acid Tert-Butyl Ester
942271-60-5 95%
100mg
$350 2024-06-05

Tert-butyl 4-fluoro-2-nitrobenzoate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Référence
Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1-Butanol ,  Dichloromethane ;  20 h, rt
Référence
Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: tert-Butanol ;  24 h, rt
Référence
Preparation of heterocyclic derivatives modulating activity of certain protein kinases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: tert-Butanol ;  overnight, rt
Référence
Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Référence
Preparation of bi-functional small mol. compounds as tropomyosin receptor kinase (TRK) degradation compounds and methods of use
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Référence
Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Référence
Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Référence
Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  20 h, rt
Référence
Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Référence
Preparation of hetero-bifunctional compounds as protein degraders
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  overnight, rt
Référence
Preparation of tropomyosin receptor kinase degradation compounds and methods of use
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
1.2 20 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
Référence
Optimization of synthetic process of antitumor drug entrectinib
Liu, Yan; Fan, Wei-zheng; Feng, Bai-nian, Huaxue Shiji, 2020, 42(9), 1102-1107

Méthode de production 13

Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ,  tert-Butanol ;  20 h, rt
Référence
Preparation of substituted indazole derivatives for use as kinase inhibitors
, World Intellectual Property Organization, , ,

Tert-butyl 4-fluoro-2-nitrobenzoate Raw materials

Tert-butyl 4-fluoro-2-nitrobenzoate Preparation Products

Tert-butyl 4-fluoro-2-nitrobenzoate Fournisseurs

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:942271-60-5)4-氟-2-硝基苯甲酸叔丁酯
Numéro de commande:LE26660981
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:57
Prix ($):discuss personally
Courriel:18501500038@163.com
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942271-60-5)4-氟-2-硝基苯甲酸叔丁酯
LE26660981
Pureté:99%
Quantité:25KG,200KG,1000KG
Prix ($):Enquête
Courriel